Home > Products > Screening Compounds P36778 > PROTAC KRAS G12D degrader 1
PROTAC KRAS G12D degrader 1 -

PROTAC KRAS G12D degrader 1

Catalog Number: EVT-12514564
CAS Number:
Molecular Formula: C59H72F2N10O7S
Molecular Weight: 1103.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC KRAS G12D degrader 1 is a targeted protein degradation molecule designed to selectively degrade the KRAS G12D mutant protein, which is implicated in various cancers. This compound represents an innovative approach in cancer therapy, particularly for tumors driven by this oncogenic mutation. The design of PROTACs (Proteolysis Targeting Chimeras) allows for the targeted degradation of specific proteins, thus providing a potential therapeutic strategy against notoriously challenging targets like KRAS.

Source and Classification

The compound is classified as a targeted protein degrader and falls under the category of small molecule therapeutics. It is synthesized through a chemical linkage between a KRAS inhibitor and a ligand that recruits an E3 ubiquitin ligase, specifically the von Hippel-Lindau protein, which mediates the ubiquitination and subsequent degradation of the target protein in the proteasome .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC KRAS G12D degrader 1 involves several key steps:

  1. Design: The initial design integrates analogues of existing KRAS inhibitors, such as MRTX1133, with a ligand that binds to an E3 ubiquitin ligase .
  2. Chemical Linkage: A linker is utilized to connect the KRAS-binding moiety to the E3 ligase ligand. Structural modifications are critical for enhancing membrane permeability and degradation efficacy .
  3. Purification and Characterization: Following synthesis, the compound undergoes purification and characterization using techniques like high-performance liquid chromatography and mass spectrometry to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of PROTAC KRAS G12D degrader 1 consists of three primary components:

  • KRAS Inhibitor Moiety: This part specifically binds to the KRAS G12D protein.
  • Linker: A flexible linker that connects the inhibitor to the E3 ligase ligand.
  • E3 Ligase Ligand: This component recruits the ubiquitin-proteasome system for degradation.

The structural integrity and binding affinities are assessed through co-crystal structure analysis, revealing insights into how modifications affect binding and degradation efficiency .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of PROTAC KRAS G12D degrader 1 is ubiquitination, where the compound binds to both the target KRAS protein and an E3 ligase, facilitating its ubiquitination. This process leads to:

  • Target Protein Degradation: The ubiquitinated KRAS protein is recognized by the proteasome, leading to its degradation.
  • Selectivity Testing: Various assays are conducted to assess selectivity against other RAS family members (e.g., NRAS, HRAS), confirming that degradation is primarily focused on KRAS G12D .
Mechanism of Action

Process and Data

The mechanism of action for PROTAC KRAS G12D degrader 1 involves several steps:

  1. Binding: The compound binds simultaneously to KRAS G12D and the von Hippel-Lindau E3 ligase.
  2. Ubiquitination: This dual binding promotes ubiquitination of the KRAS protein.
  3. Degradation: The ubiquitinated KRAS is then directed to the proteasome for degradation.

This mechanism has been shown to effectively reduce levels of KRAS G12D in cellular models, leading to decreased tumor cell proliferation .

Physical and Chemical Properties Analysis

Properties and Relevant Data

The physical properties of PROTAC KRAS G12D degrader 1 include:

  • Molecular Weight: Approximately 500 g/mol.
  • Solubility: Soluble in DMSO and other organic solvents, with variable aqueous solubility depending on formulation.

Chemical properties involve stability assessments under physiological conditions, which indicate that the compound maintains activity over extended periods when stored appropriately .

Applications

Scientific Uses

PROTAC KRAS G12D degrader 1 holds significant promise in scientific research and therapeutic applications:

  • Cancer Therapy: Targeting KRAS G12D provides a novel approach for treating pancreatic cancer and other malignancies driven by this mutation.
  • Research Tool: It serves as a valuable tool for studying protein degradation pathways and understanding resistance mechanisms in cancer cells.
  • Combination Therapies: Potential use in combination with other therapies targeting different pathways in cancer treatment regimens .

Properties

Product Name

PROTAC KRAS G12D degrader 1

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[(2S)-2-[[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoropyrido[4,3-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C59H72F2N10O7S

Molecular Weight

1103.3 g/mol

InChI

InChI=1S/C59H72F2N10O7S/c1-7-43-46(60)19-16-37-23-41(72)24-44(49(37)43)51-50(61)52-45(26-62-51)55(70-27-38-17-18-39(28-70)65-38)68-58(67-52)78-30-40-11-10-21-69(40)20-8-9-22-77-31-48(74)66-54(59(4,5)6)57(76)71-29-42(73)25-47(71)56(75)64-33(2)35-12-14-36(15-13-35)53-34(3)63-32-79-53/h12-16,19,23-24,26,32-33,38-40,42,47,54,65,72-73H,7-11,17-18,20-22,25,27-31H2,1-6H3,(H,64,75)(H,66,74)/t33-,38?,39?,40-,42+,47-,54+/m0/s1

InChI Key

KHIURKSPHCFKCV-FQLPBZNCSA-N

Canonical SMILES

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7CCCCOCC(=O)NC(C(=O)N8CC(CC8C(=O)NC(C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F

Isomeric SMILES

CCC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@H]7CCCN7CCCCOCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)N[C@@H](C)C9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.